Methoxyphenone
CAS No.: 41295-28-7
Cat. No.: VC0535154
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41295-28-7 |
---|---|
Molecular Formula | C16H16O2 |
Molecular Weight | 240.3 g/mol |
IUPAC Name | (4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone |
Standard InChI | InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3 |
Standard InChI Key | BWPYBAJTDILQPY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C |
Appearance | Solid powder |
Melting Point | 62.3 °C |
Introduction
Chemical Identity and Structural Characteristics
Methoxyphenone (C₁₄H₁₂O₂) is chemically defined as a benzophenone derivative featuring a methoxy group (-OCH₃) attached to one of its aromatic rings. Structurally, it belongs to the broader class of methoxyphenols, which are characterized by a phenolic core modified with methoxy substituents . The compound’s molecular framework grants it distinct electronic properties, influencing its reactivity and interactions in biological systems.
Synthetic Methodologies
Grignard Reaction-Based Synthesis
Recent advances in continuous flow chemistry have revolutionized the synthesis of methoxy-substituted ketones. A 2025 study demonstrated the efficacy of continuously stirred tank reactors (CSTRs) in producing 3-methoxypropiophenone—a structural analogue—via Grignard reactions, achieving an 84% yield . This method leverages the reaction of Grignard reagents (e.g., methylmagnesium bromide) with nitriles or esters, followed by quenching and purification. Applied to Methoxyphenone, such protocols could enhance scalability and reduce reaction times compared to traditional batch processes .
Friedel-Crafts Acylation
Alternative routes involve Friedel-Crafts acylation, where an aromatic hydrocarbon reacts with an acyl chloride in the presence of Lewis acids like aluminum chloride. For example, m-toluic acid and o-methylanisole combine under acidic conditions to yield methoxy-substituted ketones . Industrial adaptations of this method prioritize automated purification systems to maintain product integrity .
Biological Activity and Applications
Herbicidal Mechanisms
As a diphenyl ketone herbicide, Methoxyphenone disrupts carotenoid biosynthesis in plants, leading to chlorosis and growth inhibition. This mode of action parallels that of 2-hydroxy-4-methoxybenzophenone, which induces non-neoplastic lesions in hepatic and renal tissues at high exposures . Field studies suggest Methoxyphenone’s efficacy is light-dependent, with increased activity under UV irradiation due to photoactivation of its ketone moiety .
Toxicological Profile
Acute and Chronic Exposure
Long-term rodent studies on 2-hydroxy-4-methoxybenzophenone—a proxy for Methoxyphenone—reveal dose-dependent toxicities. At 750 ppm, exposed rats exhibited:
Such findings underscore the need for stringent exposure limits in industrial settings.
Environmental Impact
Methoxyphenone’s environmental persistence remains understudied, but its phenolic structure suggests potential for bioaccumulation. Degradation pathways likely involve microbial oxidation or photolytic cleavage, as observed in 4-ethyl-2-methoxyphenol .
Recent Advances and Future Directions
Continuous Flow Optimization
The 2025 ACS study highlights the viability of CSTR networks for synthesizing methoxyketones, reducing reaction times from hours to minutes . Adapting this to Methoxyphenone production could lower costs and improve purity profiles.
Therapeutic Repurposing
Preliminary data on methoxy-substituted NMDA antagonists warrant investigation into Methoxyphenone’s neuroactivity. Molecular docking studies could clarify its binding affinity for glutamate receptors, potentially unlocking analgesic or antidepressant applications.
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